N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide
Description
N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyridine ring, a cyclopentyl group, and a methoxypyrrolidine moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c1-14(26)23(2)19-9-8-15(12-21-19)22-20(27)24(3)17-6-5-7-18(17)25-11-10-16(13-25)28-4/h8-9,12,16-18H,5-7,10-11,13H2,1-4H3,(H,22,27)/t16?,17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJJSVPNGVUCW-UQJFVLDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC=C(C=C1)NC(=O)N(C)C2CCCC2N3CCC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=NC=C(C=C1)NC(=O)N(C)[C@H]2CCC[C@H]2N3CCC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide typically involves multiple steps:
Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic or basic conditions to introduce the methoxy group.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a cyclization reaction, often using a cyclopentane derivative and appropriate catalysts.
Pyridine Ring Functionalization: The pyridine ring is functionalized through a series of substitution reactions, where the amino and carbamoyl groups are introduced.
Final Coupling: The final step involves coupling the methoxypyrrolidine-cyclopentyl intermediate with the functionalized pyridine derivative under controlled conditions, often using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring or other parts of the molecule are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with fewer oxygen-containing functional groups.
Substituted Derivatives: Products with different functional groups replacing the original ones.
Scientific Research Applications
N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its unique structure.
Biological Studies: The compound is used in biological assays to understand its interaction with various biological targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs.
Chemical Biology: Researchers use it to study the mechanisms of action of similar compounds and their effects on biological systems.
Mechanism of Action
The mechanism of action of N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
N-[5-[[[(1S,2R)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[5-[[[(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-methylcarbamoyl]amino]pyridin-2-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
